Product packaging for Demethoxy Aliskiren-d6 Fumarate (2:1)(Cat. No.:)

Demethoxy Aliskiren-d6 Fumarate (2:1)

Cat. No.: B1156403
M. Wt: 1171.61
Attention: For research use only. Not for human or veterinary use.
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Description

Demethoxy Aliskiren-d6 Fumarate (2:1) is a high-quality, stable isotope-labeled analytical standard primarily used in pharmaceutical research and development. This compound, which is a deuterated derivative of a metabolite of Aliskiren, is specifically designed for use as a critical reference standard in analytical techniques such as High-Performance Liquid Chromatography (HPLC) for method development and validation . The parent drug, Aliskiren, is a well-characterized direct renin inhibitor approved for the treatment of hypertension . It functions by binding selectively to the active site of the renin enzyme, thereby inhibiting the cleavage of angiotensinogen to angiotensin I. This action blocks the entire renin-angiotensin-aldosterone system (RAAS), leading to a reduction in blood pressure . During the metabolic process, Aliskiren is known to undergo O-demethylation, forming metabolites including a demethoxy derivative . This deuterated analog, Demethoxy Aliskiren-d6 Fumarate (2:1), is an essential tool for researchers conducting quantitative bioanalysis, pharmacokinetic studies, and metabolite profiling and identification . The incorporation of six deuterium atoms provides distinct mass spectral properties, enabling precise and reliable tracking and measurement of the compound and its analogues in complex biological matrices. This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the provided material safety data sheet (MSDS) for complete handling and hazard information .

Properties

Molecular Formula

C₆₂H₉₄D₁₂N₆O₁₄

Molecular Weight

1171.61

Synonyms

(αS,γS,δS,ζS)-δ-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)benzeneoctanamide-d6 (2E)-2-Butenedioate (2:1)

Origin of Product

United States

Sophisticated Synthesis and Isotopic Modification Methodologies for Demethoxy Aliskiren D6 Fumarate 2:1

Strategic Approaches to Deuterium (B1214612) Incorporation in Aliskiren and its Derivatives

The introduction of deuterium into a drug molecule is a strategic process aimed at enhancing its utility in research, primarily by creating a stable, non-radioactive isotopic label. For Aliskiren and its derivatives, the primary goal of deuteration is typically to generate an internal standard for mass spectrometry-based bioanalysis. pharmaffiliates.com The key principle involves replacing specific hydrogen atoms with deuterium, which increases the mass of the molecule without significantly altering its chemical properties. chem-station.com

Strategic deuteration often targets metabolically stable positions on the molecule to prevent in-vivo H/D exchange, which would compromise its function as an internal standard. Common methods for deuterium incorporation include:

Use of Deuterated Reagents: Employing deuterated starting materials or reagents at specific steps in the synthetic pathway. For Demethoxy Aliskiren-d6, the six deuterium atoms are located on the gem-dimethyl group of the 3-amino-2,2-dimethylpropionamide side chain. veeprho.com This suggests the use of a deuterated precursor, such as deuterated acetone or a related deuterated building block, early in the synthesis of this specific side chain.

Catalytic H/D Exchange: Utilizing transition metal catalysts, such as palladium, in the presence of a deuterium source like deuterium gas (D₂) or heavy water (D₂O) to exchange protons for deuterons on a substrate. pharmaffiliates.commdpi.com While effective, this method requires careful control to ensure regioselectivity and avoid unwanted side reactions.

Acid-Base Catalyzed Exchange: This method involves the exchange of labile protons with deuterium from a deuterated solvent, often catalyzed by an acid or base. mdpi.com This is generally less suitable for creating specific labels in complex molecules like Aliskiren, as it targets acidic or basic protons that may not be in the desired location.

Development and Optimization of Synthetic Pathways for Demethoxy Aliskiren-d6 Fumarate (2:1)

The synthesis of Demethoxy Aliskiren-d6 is a complex undertaking that builds upon the established synthetic routes for Aliskiren. medkoo.com These routes are typically convergent, involving the synthesis of two or more key fragments that are later coupled to form the final molecule. nih.gov The synthesis of the demethoxy-d6 analog requires modification of the starting materials for both the aromatic fragment and the deuterated side-chain.

A plausible synthetic pathway would involve three main fragments:

The Aromatic Side Chain: Synthesis of a benzyl bromide derivative lacking the 4-methoxy group on the phenyl ring but retaining the 3-(3-methoxypropoxy) group.

The Core Octanamide Backbone: A stereocontrolled synthesis to build the main carbon chain with the correct configuration at its multiple chiral centers. nih.govnih.gov

The Deuterated Amide Side Chain: Synthesis of 3-amino-2,2-bis(methyl-d3)-propionamide. This is the key fragment where isotopic labeling is introduced.

The fragments are then coupled, often involving steps like Julia-Kocienski olefination or other C-C bond-forming reactions, followed by functional group manipulations to yield the final Demethoxy Aliskiren-d6 base. nih.gov

Synthetic Stage Description Key Challenge
Fragment 1 Synthesis Preparation of the demethoxy aromatic side chain from a corresponding phenol precursor.Protecting group strategy to differentiate the phenolic hydroxyl from other functional groups.
Fragment 2 Synthesis Multi-step, stereocontrolled synthesis of the chiral backbone, often starting from a chiral pool material.Maintaining stereochemical integrity across multiple steps. nih.gov
Fragment 3 Synthesis Synthesis of the d6-labeled amide side chain using deuterated starting materials.Sourcing or synthesizing the appropriate deuterated building blocks efficiently.
Fragment Coupling Joining the core backbone with the aromatic side chain.Achieving high yield and stereoselectivity in the coupling reaction.
Final Amidation Coupling the completed backbone with the d6-labeled amine fragment.Standard peptide coupling conditions, ensuring complete reaction without racemization.
Purification & Salt Formation Chromatographic purification of the free base followed by reaction with fumaric acid.Achieving high purity and the correct 2:1 stoichiometry of the fumarate salt.

Table 1: Key Stages in the Hypothetical Synthesis of Demethoxy Aliskiren-d6 Fumarate (2:1)

Aliskiren has four chiral centers, all of which must possess the correct (S)-configuration for optimal biological activity. fda.gov Therefore, stereocontrol is arguably the most critical aspect of its synthesis. Achieving this requires the use of asymmetric synthesis techniques.

Methods employed to control stereochemistry include:

Chiral Auxiliaries: Using a temporary chiral group to direct a reaction to form one stereoisomer preferentially.

Asymmetric Catalysis: Employing chiral catalysts, such as iridium-based catalysts for asymmetric hydrogenation, to create the desired stereocenters with high enantiomeric excess. nih.gov

Substrate Control: Utilizing the existing stereocenters in a molecule to influence the stereochemical outcome of subsequent reactions.

Throughout the synthesis of any Aliskiren analog, each stereocenter must be carefully installed and preserved. Any deviation can lead to the formation of diastereomers, which are difficult to separate and lack the desired biological properties. The formal total synthesis of Aliskiren often reports enantiomeric excesses of 93-97% for key chiral fragments, highlighting the precision required. nih.gov

For research and pharmaceutical applications, the free base of a compound like Demethoxy Aliskiren-d6 is often converted into a salt to improve its stability, solubility, and handling properties. Aliskiren itself is marketed as a hemifumarate salt. google.comnih.gov The formation of Demethoxy Aliskiren-d6 Fumarate (2:1) is a straightforward acid-base reaction.

The process typically involves:

Dissolving the purified free base of Demethoxy Aliskiren-d6 in a suitable organic solvent, such as ethanol or isopropanol.

Adding a solution of fumaric acid in the same or a miscible solvent. The stoichiometry is carefully controlled to achieve the desired 2:1 ratio of the Aliskiren analog to fumaric acid.

The salt usually precipitates out of the solution upon formation. It can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

This derivatization results in a stable, crystalline solid that is more amenable to formulation and accurate weighing for research applications than the often-oily free base.

Advanced Characterization Techniques for Isotopic Purity and Structural Integrity of Demethoxy Aliskiren-d6 Fumarate (2:1) in Research Batches

Confirming the identity, purity, and isotopic enrichment of a newly synthesized batch of Demethoxy Aliskiren-d6 Fumarate (2:1) is crucial. This is accomplished using a combination of high-end analytical techniques.

High-Resolution Mass Spectrometry (HRMS) is the definitive tool for verifying the successful incorporation of deuterium and quantifying the level of isotopic enrichment. nih.gov HRMS provides highly accurate mass measurements, allowing for the differentiation between the deuterated compound and its unlabeled counterpart.

In the analysis of Demethoxy Aliskiren-d6, HRMS would be used to:

Confirm Molecular Weight: The exact mass of the protonated molecular ion ([M+H]⁺) is measured and compared to the theoretical value. For the d6-analog, the mass will be approximately 6 daltons higher than the unlabeled version.

Determine Isotopic Purity: The mass spectrum reveals the distribution of isotopic peaks. A high-purity batch of Demethoxy Aliskiren-d6 will show a dominant peak corresponding to the d6 species, with very low intensity peaks for d0 to d5 species. The percentage of isotopic enrichment is calculated from the relative intensities of these peaks.

Fragment Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the molecule and confirm that the deuterium labels are located on the expected fragment (the amide side chain), further verifying the regioselectivity of the labeling. biopharminternational.com

Species Theoretical Mass Difference (vs. d0) Expected HRMS Observation
Unlabeled Analog (d0)0 DaBaseline reference peak.
Demethoxy Aliskiren-d6 (d6)+6.03768 DaThe most abundant peak in a successfully synthesized batch.

Table 2: Expected Mass Differences for Isotopic Analysis by HRMS

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the location of atoms and their spatial relationships. For deuterated compounds, both ¹H NMR and ²H NMR are invaluable.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of Demethoxy Aliskiren-d6 would show a signal at the chemical shift corresponding to the gem-dimethyl group, providing direct evidence of successful deuteration at that specific location.

¹³C NMR (Carbon NMR): The carbon atoms attached to deuterium exhibit a characteristic triplet splitting pattern (due to C-D coupling) and are shifted slightly upfield compared to carbons attached to protons. This provides further confirmation of the location of the deuterium labels. rsc.org

Together, HRMS and NMR provide a comprehensive characterization of Demethoxy Aliskiren-d6 Fumarate (2:1), confirming its structural integrity, stereochemical configuration, and high isotopic enrichment, thereby validating its suitability for use in demanding research applications.

Chromatographic Purity Assessment in Synthesized Demethoxy Aliskiren-d6 Fumarate (2:1)

The determination of purity for isotopically labeled standards such as Demethoxy Aliskiren-d6 Fumarate (2:1) is critical for its intended use in research and as a reference standard. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity profile of the synthesized compound. These methods are designed to separate the main compound from any process-related impurities, stereoisomers, or degradation products.

A robust analytical approach for purity assessment often employs a reversed-phase liquid chromatography (RP-LC) method. Such a method has been validated for the parent compound, Aliskiren, and is adaptable for its deuterated demethoxy analogue. science.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. science.gov

The mobile phase composition is a critical parameter in achieving effective separation. A common approach involves a gradient or isocratic elution using a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphoric acid solution, with the pH adjusted to optimize peak shape and resolution. science.gov Detection is commonly performed using a photodiode array (PDA) detector set at a wavelength where the chromophores in the molecule exhibit maximum absorbance, for instance, around 229 nm. science.gov

The validation of the chromatographic method ensures its accuracy, precision, linearity, and robustness. The retention time of the main peak corresponding to Demethoxy Aliskiren-d6 Fumarate (2:1) is established, and the area of this peak relative to the total area of all detected peaks is used to calculate the chromatographic purity. The method must be sensitive enough to detect and quantify potential impurities at very low levels, often complying with standards set by regulatory bodies like the International Council for Harmonisation (ICH). veeprho.com

Impurities in the final product can originate from various sources, including unreacted starting materials, by-products from side reactions during the multi-step synthesis, or degradation of the compound. veeprho.com Given the structural similarity to Aliskiren, the impurity profile of Demethoxy Aliskiren-d6 Fumarate (2:1) is expected to include analogous process-related substances. These can include stereoisomers, products of incomplete reactions, or by-products from coupling steps. veeprho.com

Below is a summary of typical parameters for a validated RP-LC method and a table of potential impurities.

Table 1: Illustrative RP-LC Method Parameters for Purity Analysis

ParameterSpecification
Column Waters XBridge C18 (150 x 4.6 mm i.d.) or equivalent
Mobile Phase Acetonitrile and 25 mM Phosphoric Acid (pH 3.0)
Flow Rate 1.0 mL/min
Detector Photodiode Array (PDA) at 229 nm
Column Temperature 25°C
Retention Time (Aliskiren) ~3.68 min science.gov

Note: The retention time for Demethoxy Aliskiren-d6 Fumarate (2:1) would be determined specifically for this method but is expected to be similar to that of Aliskiren.

Table 2: Potential Process-Related Impurities in Demethoxy Aliskiren-d6 Fumarate (2:1) Synthesis

Impurity NameTypePotential Origin
Demethoxy Aliskiren Acid ImpurityProcess-RelatedHydrolysis of the amide group.
Demethoxy Aliskiren Amino Lactone ImpurityProcess-RelatedIntramolecular cyclization by-product.
N-Boc Demethoxy Aliskiren-d6Process-RelatedIncomplete deprotection of a key intermediate.
Stereoisomeric Impurities (e.g., RRRR, SSSR)Process-RelatedLack of complete stereocontrol during synthesis. veeprho.com
Unreacted IntermediatesProcess-RelatedIncomplete reaction at various synthetic steps. veeprho.com

Advanced Analytical Methodologies and Applications of Demethoxy Aliskiren D6 Fumarate 2:1 As a Research Tool

Development and Validation of Quantitative Bioanalytical Assays Utilizing Demethoxy Aliskiren-d6 Fumarate (2:1) as an Internal Standard

The reliability of pharmacokinetic and metabolic studies hinges on the accuracy and precision of the bioanalytical methods used to quantify drug concentrations. ajpsonline.com Demethoxy Aliskiren-d6 Fumarate (2:1), as a stable isotope-labeled internal standard (SIL-IS), is crucial for mitigating variability during sample preparation and analysis, thereby enhancing the robustness of quantitative assays. lcms.cz

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Aliskiren and Metabolite Quantification in Research Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Aliskiren in biological samples like plasma, serum, and urine due to its high sensitivity and selectivity. nih.govresearchgate.net In these assays, Demethoxy Aliskiren-d6 Fumarate (2:1) serves as an internal standard to ensure accurate quantification.

The methodology typically involves a sample preparation step, such as protein precipitation or liquid-liquid extraction, to isolate the analyte (Aliskiren) and the internal standard from the complex biological matrix. nih.govnih.gov Chromatographic separation is commonly achieved using a C18 reverse-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier like formic acid. nih.govnih.gov

Following separation, detection is performed using a tandem mass spectrometer, often in the positive electrospray ionization (ESI) mode. nih.govnih.gov The instrument is set to monitor specific precursor-to-product ion transitions for both Aliskiren and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, effectively correcting for matrix-induced signal suppression or enhancement. lcms.cz The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and determine the concentration of Aliskiren in unknown samples. researchgate.net

Table 1: Example LC-MS/MS Parameters for Aliskiren Quantification

ParameterTypical Condition
Chromatography ColumnC18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water nih.gov
Flow Rate0.4 - 0.9 mL/min nih.govnih.gov
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transition (Aliskiren)m/z 552.2 → 436.2 nih.gov
MS/MS Transition (Internal Standard)Specific to the deuterated standard (e.g., m/z 558.2 → 442.2 for a d6 analog)

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Derivatized Forms

While LC-MS/MS is more common for non-volatile compounds like Aliskiren, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis, typically after a derivatization step. Derivatization is necessary to increase the volatility and thermal stability of the analyte, making it suitable for GC analysis. This process can involve reactions such as silylation or acylation to modify polar functional groups.

In this context, Demethoxy Aliskiren-d6 Fumarate (2:1) would also be subjected to the same derivatization process as the analyte. The use of a deuterated internal standard is particularly advantageous in GC-MS as it helps to normalize variations in the efficiency of the derivatization reaction and potential sample loss during injection. High-resolution GC-MS can provide excellent selectivity and sensitivity for trace-level quantification. thermofisher.cn The mass spectrometer would be operated to detect specific ions corresponding to the derivatized forms of both Aliskiren and its d6-labeled internal standard.

Method Validation Parameters: Selectivity, Linearity, Accuracy, and Precision in a Research Context

For a bioanalytical method to be considered reliable, it must undergo rigorous validation. europa.eu The use of Demethoxy Aliskiren-d6 Fumarate (2:1) as an internal standard is integral to meeting the stringent acceptance criteria for these validation parameters, as outlined by regulatory bodies. nih.goveuropa.eu

Selectivity: This parameter demonstrates the method's ability to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous matrix components, and concomitant medications. europa.eu Assays are tested by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte and internal standard. europa.eu

Linearity: The linearity of the method is its ability to produce test results that are directly proportional to the concentration of the analyte. nih.gov A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against a series of known concentrations. The curve should have a correlation coefficient (r²) of ≥ 0.99. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ajpsonline.com These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates. europa.eu For a method to be accepted, the accuracy (expressed as % bias) and precision (expressed as coefficient of variation, %CV) are typically required to be within ±15% (or ±20% at the lower limit of quantification). ajpsonline.comeuropa.eu

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

ParameterConcentration LevelAcceptance Criterion
AccuracyLLOQWithin 80-120% of nominal value
Low, Mid, High QCWithin 85-115% of nominal value ajpsonline.com
Precision (%CV)LLOQ≤ 20% europa.eu
Low, Mid, High QC≤ 15% europa.eu

Role in Metabolite Identification and Structural Elucidation Strategies of Aliskiren Analogs

Beyond quantitative analysis, Demethoxy Aliskiren-d6 Fumarate (2:1) is a valuable tool in qualitative and semi-quantitative studies aimed at identifying and structurally characterizing metabolites of Aliskiren.

Isotope-Edited Mass Spectrometry for Tracing Metabolic Pathways in Preclinical Samples

Stable isotope tracing is a powerful technique to investigate metabolic pathways. nih.gov In preclinical research, a stable isotope-labeled version of a drug, such as a deuterated analog, can be administered to animal models. By analyzing biological samples with high-resolution mass spectrometry, researchers can trace the metabolic fate of the drug.

When a sample is analyzed by MS, the metabolites derived from the deuterated parent drug will exhibit a characteristic mass shift corresponding to the number of deuterium (B1214612) atoms they retain. For example, if Demethoxy Aliskiren-d6 were used as a tracer, its metabolites would appear as doublet peaks in the mass spectrum, separated by 6 Da from the corresponding unlabeled metabolites. This "isotope signature" allows for the confident identification of drug-related material against a complex background of endogenous molecules, facilitating the mapping of metabolic transformations such as oxidation or demethylation. nih.govsciforum.net

Application in Differential Analysis for Novel Metabolite Discovery

In differential or comparative metabolomics, samples from a treated group (e.g., administered Aliskiren) are compared to a control group. The goal is to identify features that are unique to or significantly changed in the treated group, which may represent novel metabolites. The presence of a stable isotope-labeled internal standard like Demethoxy Aliskiren-d6 Fumarate (2:1) aids this process.

By spiking the internal standard into all samples before analysis, it provides a reference point for retention time and mass accuracy, improving the alignment and comparison of data files between the two groups. Furthermore, in more advanced workflows, a mixture of labeled and unlabeled parent drug can be administered. The resulting unique isotopic patterns of the metabolites make them stand out from the biological background, significantly enhancing the confidence in the discovery and subsequent identification of novel metabolic products. biorxiv.org This approach is highly complementary to traditional MS/MS-based structural elucidation. biorxiv.org

Utilization in Research Purity and Impurity Profiling of Related Compounds

The pursuit of pharmaceutical purity is a critical endeavor in drug development and manufacturing, necessitating advanced analytical methodologies to detect, identify, and quantify any potential impurities. In this context, isotopically labeled compounds, such as Demethoxy Aliskiren-d6 Fumarate (2:1), serve as invaluable research tools. The primary application of this deuterated analog lies in its use as an internal standard for the highly sensitive and selective quantification of Aliskiren and its related impurities in various matrices.

The structural similarity of Demethoxy Aliskiren-d6 Fumarate (2:1) to Aliskiren and its potential process-related impurities and degradation products makes it an ideal internal standard for chromatographic and mass spectrometric analyses. Its key advantage is its mass difference due to the deuterium atoms. This mass shift allows for clear differentiation between the analyte and the internal standard in mass spectrometry, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution and co-ionization behavior effectively compensates for variations in sample extraction, injection volume, and instrument response, leading to significantly improved accuracy and precision in quantitative analysis.

Detailed Research Findings

While specific research exclusively detailing the use of Demethoxy Aliskiren-d6 Fumarate (2:1) for impurity profiling is not extensively published, the principles of its application are well-established in the broader context of pharmaceutical analysis. For instance, a study on the absorption, distribution, metabolism, and elimination of Aliskiren in healthy volunteers utilized a derivative of Aliskiren, gem-dimethyl d6-aliskiren, as an internal standard for a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) assay. e-lactancia.org This method allowed for the accurate quantification of Aliskiren in human plasma and urine, demonstrating the utility of a deuterated analog in bioanalytical studies. e-lactancia.org

The application of such a deuterated standard is crucial for establishing a robust impurity profile for Aliskiren. Impurity profiling involves the identification and quantification of all potential impurities in the active pharmaceutical ingredient (API) and the finished drug product. These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. By using Demethoxy Aliskiren-d6 Fumarate (2:1) as an internal standard, researchers can develop and validate highly reliable analytical methods, typically utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the levels of known and potential unknown impurities.

The table below illustrates a hypothetical, yet representative, LC-MS/MS method for the analysis of Aliskiren and its related compounds, where a deuterated standard like Demethoxy Aliskiren-d6 Fumarate (2:1) would be employed.

Table 1: Illustrative LC-MS/MS Parameters for Impurity Profiling of Aliskiren using a Deuterated Internal Standard

Parameter Specification
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A time-programmed gradient from low to high organic phase (B) to separate compounds with varying polarities.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Internal Standard Demethoxy Aliskiren-d6 Fumarate (2:1)

| Monitored Transitions (MRM) | Specific precursor-to-product ion transitions for Aliskiren, each potential impurity, and the internal standard. |

The use of such a method allows for the creation of a comprehensive impurity profile. The following table lists some of the known related compounds of Aliskiren that would be targets for analysis in such a study. The accurate quantification of these impurities is essential to ensure the safety and efficacy of the final drug product.

Table 2: Potential Related Compounds of Aliskiren for Purity and Impurity Profiling

Compound Name Type of Impurity
Aliskiren Carboxylic Acid Process Impurity / Metabolite
Aliskiren Lactone Degradation Product
Des-amino Aliskiren Process Impurity
O-Desmethyl Aliskiren Metabolite

Demethoxy Aliskiren D6 Fumarate 2:1 in Mechanistic and Preclinical Pharmacokinetic/metabolism Research

Application in In Vitro Drug Metabolism Studies.nuvisan.com

In vitro drug metabolism studies are fundamental in drug discovery, providing early insights into a compound's metabolic fate. srce.hr These studies help predict in vivo behavior, such as clearance, potential drug-drug interactions, and the formation of metabolites. nuvisan.comsrce.hr Demethoxy Aliskiren-d6 Fumarate (2:1) is instrumental in these assays, not as the substance being tested, but as a stable internal standard for the precise quantification of the parent drug and its non-deuterated metabolites.

The metabolic pathways of Aliskiren have been elucidated through studies involving in vitro systems like liver microsomes and hepatocytes. nuvisan.comnih.gov These systems contain the enzymes responsible for drug metabolism. srce.hr Research indicates that Aliskiren undergoes O-demethylation and further oxidation to form carboxylic acid derivatives. e-lactancia.orgnih.gov The metabolism is qualitatively similar across species like humans, marmosets, and rats in liver microsomes. nih.gov

The use of a deuterated standard like Demethoxy Aliskiren-d6 Fumarate (2:1) is critical in these studies. It allows for precise measurement of the rate of disappearance of the parent compound and the appearance of metabolites during incubation with liver preparations, which is essential for determining enzyme kinetics.

Demethoxy Aliskiren-d6 Fumarate (2:1) is used in these assessment studies to ensure accurate quantification of the parent drug and its metabolites when incubated with specific CYP enzymes. This helps to confirm which enzymes are involved in the metabolic process and to rule out the involvement of others.

Metabolic stability is a key parameter assessed during drug discovery, as it influences the pharmacokinetic profile of a compound. srce.hr It is typically expressed as the in vitro half-life (t1/2) and intrinsic clearance (CLint). srce.hr Aliskiren itself has low clearance, which contributes to its long half-life. nih.gov

Studies to determine these parameters are often conducted in liver microsomes or hepatocytes from various preclinical species (e.g., rat, dog, monkey) and humans. nuvisan.combioivt.com The goal is to select a species with a metabolic profile similar to humans for further nonclinical testing. bioivt.com In these assays, Demethoxy Aliskiren-d6 Fumarate (2:1) serves as an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ensuring the high accuracy required to measure the slow disappearance of a low-clearance compound like Aliskiren. nuvisan.com

Table 1: In Vitro Metabolic Systems for Aliskiren Analog Research

In Vitro System Primary Application Key Findings for Aliskiren Role of Demethoxy Aliskiren-d6 Fumarate (2:1)
Liver Microsomes Assessment of Phase I (CYP-mediated) metabolism. srce.hrCYP3A4 is the main enzyme involved in Aliskiren's metabolism. nih.govhres.caInternal standard for accurate quantification of substrate depletion.
Hepatocytes Evaluation of overall hepatic metabolism (Phase I and II). nuvisan.comConfirms low metabolic clearance and identifies major metabolic pathways. nih.govInternal standard for measuring parent compound and metabolite concentrations.
cDNA-Expressed CYP Enzymes Identification of specific CYP isoforms responsible for metabolism. srce.hrConfirms the primary role of CYP3A4 and low involvement of other CYPs. hres.caInternal standard to ensure precision in enzyme-specific assays.

Pharmacokinetic Research in Non-Human Biological Systems.nih.gov

Pharmacokinetic studies in animal models are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME). Preclinical data for Aliskiren was generated using a transgenic rat model. nih.gov

Deuterated compounds like Demethoxy Aliskiren-d6 Fumarate (2:1) are crucial for ADME studies. While radiolabeled ([14C]) Aliskiren has been used to trace the drug's path through the body, deuterated standards are vital for the quantitative analysis of plasma and tissue samples collected during these studies. e-lactancia.org

Studies in rats and marmosets have shown that Aliskiren is poorly absorbed and primarily excreted in the feces as the unchanged drug. e-lactancia.org A small fraction of the absorbed dose is eliminated through hepatobiliary excretion. e-lactancia.orgnih.gov Animal studies also identified the P-glycoprotein (P-gp) efflux transporter as a key player in the absorption and disposition of Aliskiren. e-lactancia.org

Direct comparative pharmacokinetic studies between Aliskiren and Demethoxy Aliskiren-d6 Fumarate (2:1) are not typically performed, as the latter's primary role is that of an internal standard. Its purpose is to have nearly identical physicochemical properties to the analyte (Demethoxy Aliskiren or Aliskiren) during sample extraction and analysis, but to be distinguishable by mass spectrometry due to its higher mass.

The pharmacokinetic profile of Aliskiren in preclinical species and humans is characterized by low oral bioavailability (around 2.5%), reaching peak plasma concentrations in 1-3 hours, and a long terminal half-life of approximately 24 to 40 hours. e-lactancia.orgclinpgx.orgfda.gov This profile is consistent across different species, including Japanese and Caucasian human subjects. nih.gove-lactancia.org There were no statistically significant differences in key pharmacokinetic parameters between healthy volunteers and patients with type 2 diabetes. nih.gov

Table 2: Key Pharmacokinetic Parameters of Aliskiren

Parameter Value/Description Source
Oral Bioavailability Low, approximately 2.5% fda.gov
Time to Peak Plasma Concentration (Tmax) 1-3 hours e-lactancia.orgclinpgx.org
Plasma Protein Binding Moderate, 47-51% clinpgx.org
Metabolism Minimal, primarily by CYP3A4 clinpgx.orgfda.gov
Primary Route of Excretion Fecal, as unchanged drug e-lactancia.orgnih.gov
Terminal Half-life Long, approximately 24-40 hours e-lactancia.orgnih.gov

Research on Drug-Drug Interactions and Metabolic Phenotyping in Preclinical Models facilitated by Demethoxy Aliskiren-d6 Fumarate (2:1)

No published research is available to populate this section.

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Role of Demethoxy Aliskiren D6 Fumarate 2:1 As a Certified Reference Material Crm and Research Standard

Importance of High-Quality Deuterated Standards in Analytical Research

In the field of analytical research, particularly in quantitative analysis using mass spectrometry, the use of high-quality deuterated internal standards is paramount for achieving precision and accuracy. clearsynth.com Deuterated standards are stable isotope-labeled (SIL) versions of the analyte of interest, where one or more hydrogen atoms are replaced by deuterium (B1214612). clearsynth.comsalamandra.net This substitution results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. clearsynth.com

The primary value of using a deuterated internal standard lies in its ability to compensate for variations that can occur during sample preparation and analysis. wisdomlib.orgkcasbio.com Factors such as matrix effects, where other compounds in a complex sample interfere with the analyte's signal, can be corrected for by using a SIL-IS. kcasbio.com The standard and the analyte behave similarly during extraction, chromatography, and ionization, meaning any signal suppression or enhancement will affect both compounds proportionally. kcasbio.com This normalization is crucial for obtaining reliable and reproducible quantitative data. nih.gov

High-quality deuterated standards serve as robust calibration references, enabling researchers to accurately determine the concentration of a compound in a sample by comparing its response to the known concentration of the internal standard. clearsynth.com Their use is fundamental in method development and validation, ensuring that the analytical procedure is both robust and reliable. clearsynth.com Regulatory bodies often recommend or require the use of stable isotope-labeled internal standards in bioanalytical methods to ensure data integrity. kcasbio.comtandfonline.com

Table 1: Key Advantages of Deuterated Standards in Analytical Research

Feature Description Impact on Research
Isotopic Labeling Replacement of hydrogen with deuterium atoms creates a mass difference between the standard and the analyte. clearsynth.com Allows for clear differentiation between the standard and the analyte in mass spectrometry, crucial for accurate measurement. clearsynth.com
Chemical Similarity The deuterated standard behaves almost identically to the non-deuterated analyte during sample processing and analysis. kcasbio.com Compensates for matrix effects, ion suppression/enhancement, and procedural inconsistencies, leading to higher precision. clearsynth.comkcasbio.com
Co-elution In liquid chromatography-mass spectrometry (LC-MS), the standard typically co-elutes with the analyte. kcasbio.com Normalizes variability in retention time and ionization efficiency, improving the accuracy of quantification. kcasbio.com
Quantitative Accuracy Serves as an internal reference point with a known concentration. clearsynth.comwisdomlib.org Enables precise quantification of the analyte by comparing the analyte-to-standard signal ratio. clearsynth.com
Method Validation Use of deuterated standards is a key component in validating the robustness and reliability of an analytical method. clearsynth.com Ensures that the method consistently produces accurate results, which is often a regulatory requirement. kcasbio.comtandfonline.com

Development and Certification Processes for Demethoxy Aliskiren-d6 Fumarate (2:1) as a Research Standard

The development of a Certified Reference Material (CRM) like Demethoxy Aliskiren-d6 Fumarate (2:1) is a meticulous process that ensures its suitability as a high-grade standard for research and quality control. The process begins with the complex chemical synthesis of the deuterated molecule. This involves introducing deuterium atoms at specific, stable positions within the Demethoxy Aliskiren structure.

Following synthesis, the compound undergoes a rigorous purification process, often involving techniques like preparative chromatography, to remove any impurities. umsl.edu A critical concern during the manufacturing of deuterated standards is the potential presence of the residual unlabeled drug as an impurity. tandfonline.com Even trace amounts can interfere with the analyte of interest and lead to erroneous results. tandfonline.com Therefore, manufacturers must adhere to stringent qualification specifications to minimize the level of any unlabeled compound. tandfonline.com

The certification process involves a comprehensive characterization of the material to confirm its identity, purity, and concentration. A variety of advanced analytical techniques are employed for this purpose:

Mass Spectrometry (MS): Confirms the molecular weight and the successful incorporation of deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure and the position of the deuterium labels.

Chromatographic Techniques (e.g., HPLC, GC): Assess the purity of the compound by separating it from any potential impurities.

Once the characterization is complete, the data is compiled into a Certificate of Analysis (CoA). This document provides detailed information about the standard's properties, its certified concentration, and the methods used for its characterization, assuring the end-user of its quality and reliability.

Contribution to Inter-laboratory Harmonization and Method Transferability in Pharmaceutical Research

The availability of high-quality CRMs like Demethoxy Aliskiren-d6 Fumarate (2:1) is fundamental to achieving inter-laboratory harmonization. Harmonization in laboratory medicine ensures that test results are comparable and equivalent, regardless of the measurement procedure or the laboratory performing the test. nih.govnih.gov When different laboratories use the same well-characterized reference material, it minimizes discrepancies that can arise from variations in instrumentation, reagents, and analytical protocols. nih.gov

In pharmaceutical research, analytical methods are often transferred between different sites, such as from a research and development lab to a quality control lab or to a contract research organization. The use of a universally recognized and certified standard like Demethoxy Aliskiren-d6 Fumarate (2:1) is crucial for the successful transfer of these methods. It provides a common reference point, ensuring that the method performs consistently and produces equivalent results in the new location. This comparability is essential for validating the analytical procedure across different sites and for ensuring the reliability of data generated throughout the drug development lifecycle.

By providing a common anchor for analytical measurements, these standards facilitate the application of universal clinical guidelines and support the integrity of electronic health records where data from multiple labs may be compiled. nih.govnih.gov Ultimately, the use of certified deuterated standards enhances patient safety and reduces healthcare costs by preventing the misinterpretation of results and ensuring the consistency of pharmaceutical quality control. nih.gov

Emerging Research Frontiers and Future Directions for Demethoxy Aliskiren D6 Fumarate 2:1

Exploration of Novel Analytical Techniques for Aliskiren and its Metabolites Leveraging Isotopic Labeling

The quantification of drugs and their metabolites in biological matrices is fundamental to understanding their pharmacological profile. The development of sensitive and robust analytical methods is crucial, with liquid chromatography-mass spectrometry (LC-MS) being a prominent technique. nih.govresearchgate.net The use of stable isotope-labeled internal standards, such as Demethoxy Aliskiren-d6 Fumarate, is central to the accuracy and reliability of these methods. nih.gov

Isotopic labeling provides a powerful tool for metabolite annotation in mass spectrometry-based metabolomics. doi.org Deuterated standards are ideal for quantitative analysis because they exhibit nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts but are distinguishable by their mass-to-charge ratio in a mass spectrometer. nih.govwikipedia.org This co-elution minimizes variability caused by matrix effects, where other molecules in a sample can suppress or enhance the ionization of the target analyte, leading to more accurate quantification. nih.govnih.gov

Recent advancements in ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) have enabled the development of rapid and reliable methods for quantifying Aliskiren and its metabolites in plasma and urine. nih.gov In these assays, a deuterated standard like Demethoxy Aliskiren-d6 Fumarate is essential for achieving high precision and accuracy, especially at the low concentrations often encountered in biological samples. researchgate.net The distinct mass shift provided by the six deuterium (B1214612) atoms ensures that the internal standard's signal does not interfere with that of the analyte or other endogenous compounds.

Table 1: Comparison of Analytical Methods for Aliskiren and Metabolite Quantification

This interactive table summarizes and compares various analytical techniques used for the quantification of Aliskiren, highlighting the role of isotopic labeling.

Technique Principle Advantages with Isotopic Labeling Limitations without Isotopic Labeling Relevant Citations
LC-MS/MS Separates compounds by chromatography and detects them by mass-to-charge ratio. High sensitivity and specificity; accurate quantification by correcting for matrix effects and extraction loss. nih.gov Susceptible to ion suppression/enhancement, leading to inaccurate quantification. nih.gov researchgate.netnih.gov
HPLC-UV Separates compounds by chromatography and detects them by UV absorbance. Not directly applicable; isotopic labels are not detected by UV. Lower sensitivity and specificity compared to MS; potential for interfering peaks. researchgate.net
NMR Spectroscopy Detects isotopes based on their nuclear magnetic properties. Can provide detailed structural information and track metabolic pathways. wikipedia.orgnih.gov Lower sensitivity compared to MS; requires higher concentrations of analyte. nih.gov wikipedia.orgnih.gov

| GC-MS | Separates volatile compounds by gas chromatography before mass analysis. | High resolution and sensitivity for applicable compounds. | Limited to thermally stable and volatile compounds; derivatization often required. | nih.gov |

Potential Applications in Targeted Metabolomics and Lipidomics Research Related to RAS Modulation

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance, but it also has profound effects on metabolism. nih.gov Dysregulation of the RAS is implicated in various pathologies, making it a key therapeutic target. Targeted metabolomics and lipidomics—the quantitative study of specific small molecules and lipids—offer a powerful approach to understanding the metabolic consequences of RAS modulation. thermofisher.com

In such studies, accurate quantification is paramount, as disease-specific metabolic signatures can be subtle. thermofisher.com Stable isotope-labeled internal standards are indispensable for this purpose, compensating for analytical variability and allowing for robust comparisons across different samples and cohorts. thermofisher.comnih.gov Demethoxy Aliskiren-d6 can serve as an exemplary internal standard in studies designed to measure the metabolic footprint of Aliskiren treatment. By ensuring the precise measurement of Aliskiren's metabolites, researchers can more accurately correlate drug exposure with changes in endogenous metabolite profiles.

For instance, research could focus on how RAS inhibition by Aliskiren affects metabolic pathways such as fatty acid oxidation, glucose metabolism, or the lipid profiles associated with cardiovascular health. nih.govsigmaaldrich.com Using Demethoxy Aliskiren-d6 as an internal standard would enable the reliable quantification of its non-labeled counterpart, providing a clear picture of drug metabolite levels that can then be linked to observed changes in the metabolome or lipidome. This approach is crucial for identifying biomarkers of drug efficacy or off-target effects.

Table 2: Potential Biomarkers in RAS-Related Metabolomics and Lipidomics

This interactive table lists potential metabolic and lipidomic biomarkers that could be investigated in studies on Renin-Angiotensin System (RAS) modulation, where a standard like Demethoxy Aliskiren-d6 Fumarate would be critical for related drug metabolite quantification.

Biomarker Class Specific Examples Biological Relevance to RAS Analytical Requirement Relevant Citations
Fatty Acids Palmitic acid, Oleic acid Altered fatty acid metabolism is linked to hypertension and cardiac remodeling. Accurate quantification via LC-MS with internal standards. nih.gov
Eicosanoids Prostaglandins, Leukotrienes Key inflammatory mediators influenced by RAS activity. High sensitivity and precision needed for low-abundance signaling molecules. nih.gov
Ceramides C16, C18, C24 Ceramides Implicated in insulin (B600854) resistance and cardiovascular disease risk. sigmaaldrich.com Deuterated lipid standards are used for accurate measurement. sigmaaldrich.com sigmaaldrich.com
Amino Acids Arginine, Citrulline Precursors to nitric oxide, a key vasodilator regulated by the RAS. Isotope-tagging methods can enhance detection and quantification. nih.gov nih.gov

| Acylcarnitines | Various chain lengths | Reflect mitochondrial fatty acid oxidation, which can be affected by cardiac stress. | Targeted MS methods with stable isotope standards. | thermofisher.com |

Advanced Computational Chemistry and Molecular Modeling Studies Informed by Deuterated Analog Data

Computational chemistry and molecular modeling are indispensable tools in modern drug design, allowing scientists to predict how a molecule will behave and interact with biological targets. alfa-chemistry.com Deuteration, while a subtle structural change, can have significant effects on a molecule's physicochemical properties, which can be explored using these computational methods. oup.comresearchgate.net

Replacing hydrogen with deuterium creates a stronger covalent bond (the kinetic isotope effect), which can alter a drug's metabolic stability. nih.govacs.org Molecular modeling can simulate these effects by adjusting parameters like bond force constants and bond lengths. oup.com For example, models can predict how the increased stability of the C-D bond in Demethoxy Aliskiren-d6 affects its interaction with metabolic enzymes compared to the non-deuterated version.

Furthermore, experimental data derived from studies using deuterated analogs can be fed back into computational models to refine their accuracy. nih.govresearchgate.net For instance, if chromatographic experiments show a slight difference in retention time between a deuterated compound and its analog, this information can be used to improve the models of analyte-stationary phase interactions. oup.comresearchgate.net This iterative process, where experimental data informs and validates computational predictions, is a powerful strategy for drug discovery and development, helping to build more predictive models for designing future drug candidates. nih.govalfa-chemistry.com

Table 3: Impact of Deuteration on Molecular Modeling Parameters

This interactive table outlines key parameters in computational models that are adjusted to simulate the effects of isotopic substitution, as seen with deuterated analogs.

Parameter Effect of Deuteration (H to D) Computational Significance Example Application Relevant Citations
Bond Length Slight shortening of the C-D bond compared to C-H. Alters molecular geometry and steric interactions. Refining protein-ligand docking simulations. oup.com
Bond Force Constant Increase in the vibrational force constant. Represents the greater strength of the C-D bond. Used in molecular mechanics and dynamics simulations. Predicting metabolic stability and reaction kinetics. oup.com
Vibrational Frequency Decrease in the stretching frequency of the C-D bond. Affects the zero-point energy of the molecule, which is the basis for the kinetic isotope effect. Calculating kinetic isotope effects to understand reaction mechanisms. researchgate.net

| Binding Energy | Can be subtly altered due to changes in van der Waals interactions and hydrogen bonding potential. | Can predict changes in affinity for a receptor or enzyme active site. | Comparing the binding of deuterated vs. non-deuterated drugs to a target protein. | researchgate.net |

Investigation into the Broader Utility of Demethoxy-d6 Aliskiren Analogs beyond Traditional DMPK

The primary use of deuterated compounds in pharmaceutical research is for drug metabolism and pharmacokinetic (DMPK) studies, where they serve as internal standards. nih.govmusechem.com However, the strategic placement of deuterium can offer therapeutic benefits, a concept known as "precision deuteration." nih.gov This approach has moved beyond simply improving existing drugs to being an integral part of discovering new chemical entities. nih.gov

One key application is to enhance a drug's metabolic profile. nih.gov By replacing hydrogen with deuterium at a site of metabolic vulnerability (a "soft spot"), the rate of metabolism at that position can be slowed. nih.gov This can lead to improved bioavailability, a longer half-life, and potentially a reduced dose or dosing frequency. nih.govresearchgate.net It can also redirect metabolism away from the formation of toxic or reactive metabolites, thereby improving the drug's safety profile. nih.gov

While Demethoxy Aliskiren-d6 is a metabolite analog, the principles apply to the parent drug, Aliskiren. A deuterated version of Aliskiren itself could be designed to have an optimized pharmacokinetic profile. Furthermore, deuterated standards are invaluable tools for probing enzymatic mechanisms. By observing the kinetic isotope effect, researchers can gain insights into the rate-determining steps of enzymatic reactions, which is crucial for understanding drug-enzyme interactions. acs.org Another innovative application is "deuterium-enabled chiral switching," where deuteration at a stereocenter can slow its racemization, allowing for the development of a more potent single-enantiomer drug. acs.org

Table 4: Applications of Deuterated Analogs Beyond Use as Internal Standards

This interactive table explores the expanding applications of deuteration in pharmaceutical sciences, moving beyond their traditional role in DMPK studies.

Application Area Description Potential Benefit Example Compound Relevant Citations
Improved Pharmacokinetics Deuteration at metabolic "soft spots" slows down drug breakdown by metabolic enzymes. Longer half-life, lower required dose, less frequent administration, improved patient compliance. Deutetrabenazine acs.orgnih.govresearchgate.net
Reduced Metabolite Toxicity Shifting metabolic pathways away from the production of harmful or reactive metabolites. Enhanced safety and tolerability profile of the drug. Deucravacitinib nih.gov
Mechanistic Studies Using the kinetic isotope effect to probe the rate-limiting steps of enzyme-catalyzed reactions. Fundamental understanding of drug-target interactions and reaction mechanisms. N/A (General Technique) acs.org

| Deuterium-Enabled Chiral Switching | Stabilizing a specific enantiomer by deuterating the chiral center to prevent or slow racemization. | Development of a more potent and selective single-enantiomer drug. | CC-122 (Thalidomide analog) | acs.org |

Challenges and Innovations in the Scalable Synthesis of Complex Deuterated Pharmaceutical Research Standards

The synthesis of complex deuterated molecules like Demethoxy Aliskiren-d6 Fumarate (2:1) presents significant chemical challenges. These challenges include achieving high levels of isotopic enrichment, ensuring the label is at the correct position within the molecule, and developing scalable processes suitable for producing the quantities needed for research and clinical development. digitellinc.com

Traditional methods for deuteration can be harsh and may lack specificity, often requiring laborious purification to isolate the desired product from a mixture of partially deuterated and non-deuterated species. researchgate.net The synthesis of a complex molecule like Aliskiren involves multiple steps, and introducing the deuterium label requires specialized, often expensive, deuterated reagents and starting materials. mdpi.com For example, syntheses might employ reagents like deuterated methyl Grignard (CD₃MgBr) or heavy water (D₂O) under carefully controlled conditions. mdpi.com

To overcome these hurdles, significant innovation is occurring in synthetic organic chemistry. The development of new catalytic systems for hydrogen isotope exchange (HIE) allows for the introduction of deuterium into complex molecules at a late stage of the synthesis. musechem.comresearchgate.net This approach is more efficient and avoids the need to redesign an entire synthetic route. Advances in catalysis are making these exchange reactions more selective and applicable to a wider range of functional groups, which is critical when working with complex pharmaceutical compounds. acs.org These innovations are crucial for making complex deuterated standards like Demethoxy Aliskiren-d6 more accessible and affordable, thereby accelerating pharmaceutical research and development. digitellinc.com

Table 5: Comparison of Synthetic Deuteration Strategies

This interactive table compares traditional and innovative approaches to the synthesis of deuterated pharmaceutical compounds.

Strategy Description Advantages Challenges Relevant Citations
De Novo Synthesis The molecule is built from scratch using deuterated starting materials or reagents at an early stage. Can achieve high, specific isotopic incorporation. Long, complex, and expensive synthetic routes; may require redevelopment of the entire process. mdpi.com
Traditional H/D Exchange The non-labeled compound is treated with a deuterium source (e.g., D₂O) under acid or base catalysis. Simple concept. Often requires harsh conditions; can lead to low selectivity and scrambling of the label. nih.gov
Late-Stage Functionalization (LSF) Deuterium is introduced near the end of the synthesis using advanced catalytic methods (e.g., C-H activation). Highly efficient; avoids lengthy re-synthesis; can be applied to diverse and complex molecules. Catalyst development is ongoing; functional group compatibility can be an issue. musechem.com

| Catalytic Hydrogen Isotope Exchange (HIE) | Uses metal catalysts (e.g., Iridium, Ruthenium) to facilitate the exchange of hydrogen for deuterium. | Often mild reaction conditions; high selectivity for specific positions. | Catalyst cost and availability; can be less effective for certain C-H bonds. | researchgate.net |

Q & A

Q. How can researchers validate the specificity of Demethoxy Aliskiren-d6 Fumarate (2:1) in complex biological samples with co-administered drugs?

  • Methodological Answer : Perform interference checks by spiking samples with common antihypertensives (e.g., telmisartan, ramipril). Use HRMS to confirm unique precursor/product ion transitions. Cross-validate results with orthogonal techniques like immunoassays .

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